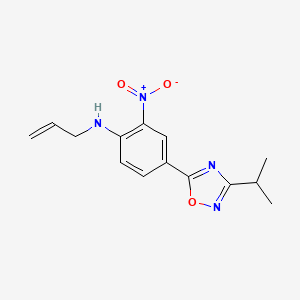
N-allyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, commonly known as AINA, is a chemical compound that has gained significant attention in the field of scientific research. AINA is an organic compound that belongs to the family of nitroanilines, which are extensively used in various industries.
Mechanism of Action
AINA is known to exhibit a unique mechanism of action, which involves the formation of charge transfer complexes with electron acceptors. The electron acceptors can be inorganic or organic compounds, and the charge transfer complex formation results in the modulation of the electronic properties of the acceptor. AINA has been found to be an effective electron donor, and its charge transfer properties have been extensively studied for various applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of AINA have been studied in vitro and in vivo. AINA has been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. AINA has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of AINA is its excellent charge transport properties, which make it a promising material for use in electronic devices. AINA is also relatively easy to synthesize, making it accessible for use in various research applications. However, AINA has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in some research applications.
Future Directions
There are several future directions for research on AINA. One potential direction is the use of AINA in the development of organic photovoltaics (OPVs). AINA has been found to exhibit good charge transport properties and high electron affinity, making it a promising material for use in OPVs. Another potential direction is the use of AINA in the development of biosensors. AINA-based biosensors have shown excellent sensitivity and selectivity, making them attractive for use in various applications such as environmental monitoring and medical diagnostics.
Conclusion
In conclusion, AINA is a promising organic compound that has gained significant attention in the field of scientific research. AINA has excellent charge transport properties, making it a potential candidate for use in various electronic devices. AINA has also been found to exhibit anticancer and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases. The future directions for research on AINA are promising, and further studies are needed to explore its potential applications in various fields.
Synthesis Methods
The synthesis of AINA involves the reaction of 4-amino-2-nitroaniline with 3-isopropyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of allyl bromide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is AINA, which is a yellow crystalline solid.
Scientific Research Applications
AINA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of AINA is in the field of organic electronics. AINA has been found to exhibit excellent charge transport properties, making it a promising material for use in organic field-effect transistors (OFETs). AINA-based OFETs have shown high mobility, low operating voltage, and good stability, making them attractive for use in various electronic devices.
properties
IUPAC Name |
2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-7-15-11-6-5-10(8-12(11)18(19)20)14-16-13(9(2)3)17-21-14/h4-6,8-9,15H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSZFGLYLROCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

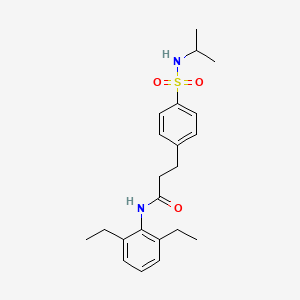
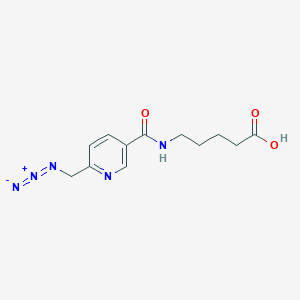
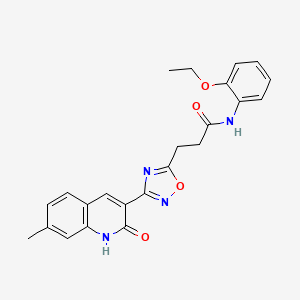
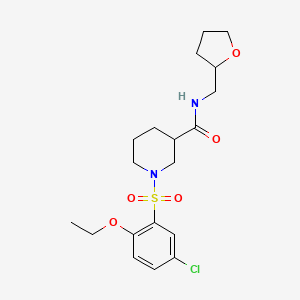
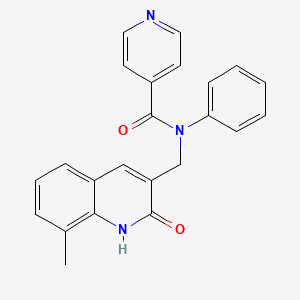


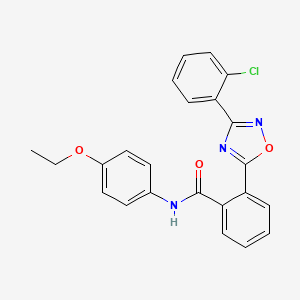

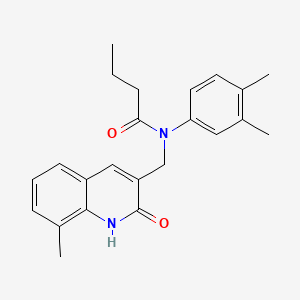

![5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7689945.png)
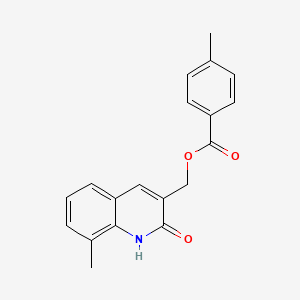
![N-[(furan-2-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689961.png)